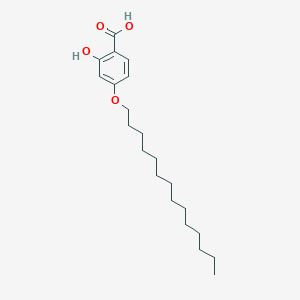
4-Propionyl-4'-n-nonanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propionyl-4’-n-nonanoyloxyazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly interesting due to its liquid crystalline properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-nonanoyloxyazobenzene typically involves the esterification of 4-hydroxyazobenzene with nonanoic acid, followed by the introduction of a propionyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Propionyl-4’-n-nonanoyloxyazobenzene may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Propionyl-4’-n-nonanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted azobenzenes, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-Propionyl-4’-n-nonanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch.
Medicine: Explored for its potential in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and smart windows.
Mecanismo De Acción
The mechanism of action of 4-Propionyl-4’-n-nonanoyloxyazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior is exploited in various applications, such as molecular switches and light-driven actuators.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propionyl-4’-n-butanoyloxyazobenzene
- 4-Propionyl-4’-n-octadecanoyloxyazobenzene
Comparison
4-Propionyl-4’-n-nonanoyloxyazobenzene is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior. Compared to similar compounds with shorter or longer alkyl chains, it exhibits distinct phase transition temperatures and positional correlation lengths .
Propiedades
Número CAS |
76204-63-2 |
|---|---|
Fórmula molecular |
C24H30N2O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] nonanoate |
InChI |
InChI=1S/C24H30N2O3/c1-3-5-6-7-8-9-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)4-2/h11-18H,3-10H2,1-2H3 |
Clave InChI |
RAQPCULHOLNQBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


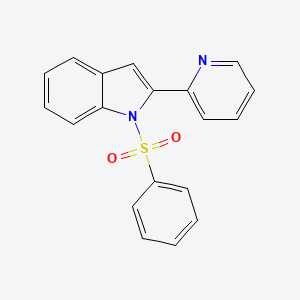

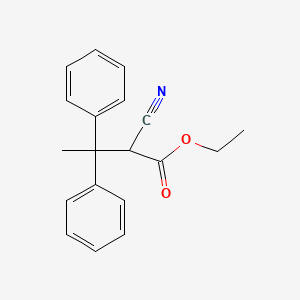
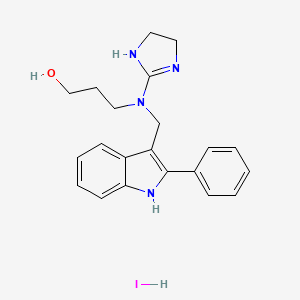
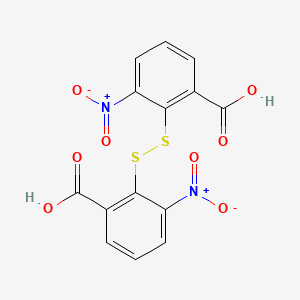
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
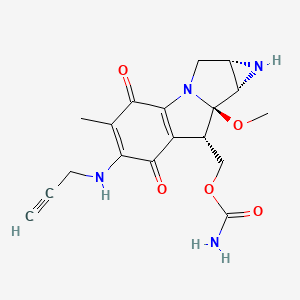

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)



